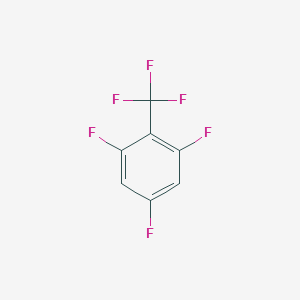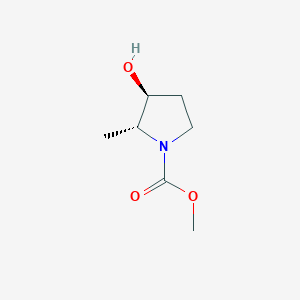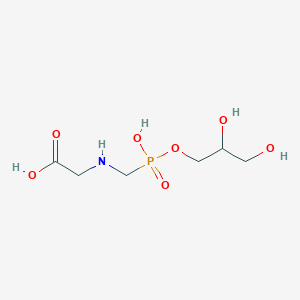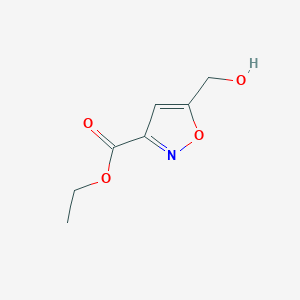
(R)-Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate: is an organic compound belonging to the pyrrole family. This compound is characterized by a pyrrole ring substituted with a methyl group at the second position, a keto group at the fifth position, and a carboxylate ester group at the second position. It is of interest in various fields due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as 2-methylpyrrole and methyl chloroformate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and catalysts such as aluminum chloride are used for the acylation step.
Industrial Production Methods
In an industrial setting, the production of methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate involves similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding pyrrole-2,5-dicarboxylates.
Reduction: Reduction of the keto group can yield the corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methyl-5-oxo-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at the third position.
Ethyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
111558-22-6 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H,1-2H3,(H,8,9)/t7-/m1/s1 |
Clé InChI |
PKVKKXGNECSYEK-SSDOTTSWSA-N |
SMILES |
CC1(C=CC(=O)N1)C(=O)OC |
SMILES isomérique |
C[C@@]1(C=CC(=O)N1)C(=O)OC |
SMILES canonique |
CC1(C=CC(=O)N1)C(=O)OC |
Synonymes |
1H-Pyrrole-2-carboxylicacid,2,5-dihydro-2-methyl-5-oxo-,methylester,(R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




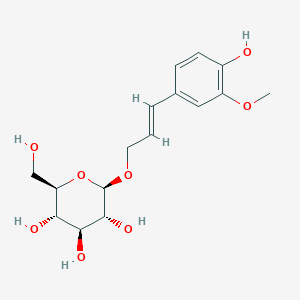
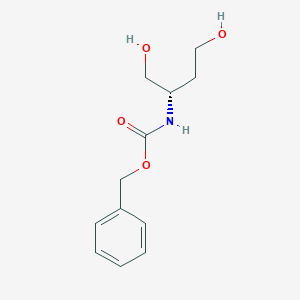
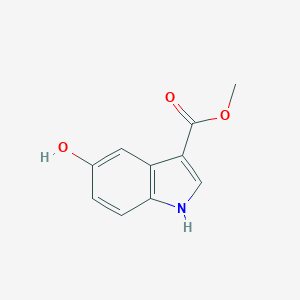
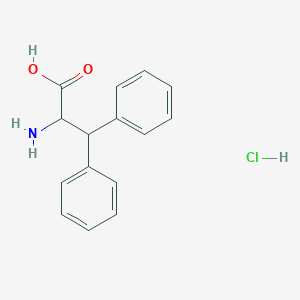
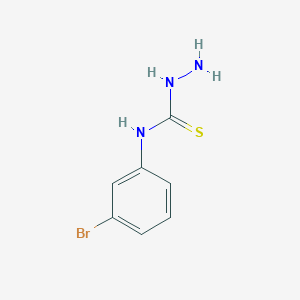
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
